

A Guide to the Application of Ac-DL-Ala-OH-d4 in Research

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Compound of Interest

Compound Name: Ac-DL-Ala-OH-d4

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For Researchers, Scientists, and Drug Development Professionals

Ac-DL-Ala-OH-d4, the deuterated form of N-Acetyl-DL-alanine, is a stable isotope-labeled compound with significant potential in various research applications. While direct comparative studies on **Ac-DL-Ala-OH-d4** are not extensively documented, its utility can be inferred from the well-established applications of deuterated amino acids in fields such as proteomics, metabolomics, and pharmaceutical development. This guide provides an overview of the properties of **Ac-DL-Ala-OH-d4**, compares its potential applications with its non-labeled counterpart, and outlines a general experimental workflow for its use in quantitative proteomics.

Chemical Properties of Ac-DL-Ala-OH-d4

Stable isotope-labeled compounds are essential for a variety of analytical techniques, providing a means to differentiate and quantify molecules in complex mixtures. The key properties of **Ac-DL-Ala-OH-d4** are summarized below.

Property	Value
Chemical Formula	C ₅ H ₅ D ₄ NO ₃
Molecular Weight	135.16 g/mol
Isotopic Enrichment	≥98 atom % D
Synonyms	N-Acetyl-DL-alanine-2,3,3,3-d ₄ , 2-Acetamidopropionic Acid-d ₄
Physical Form	Solid

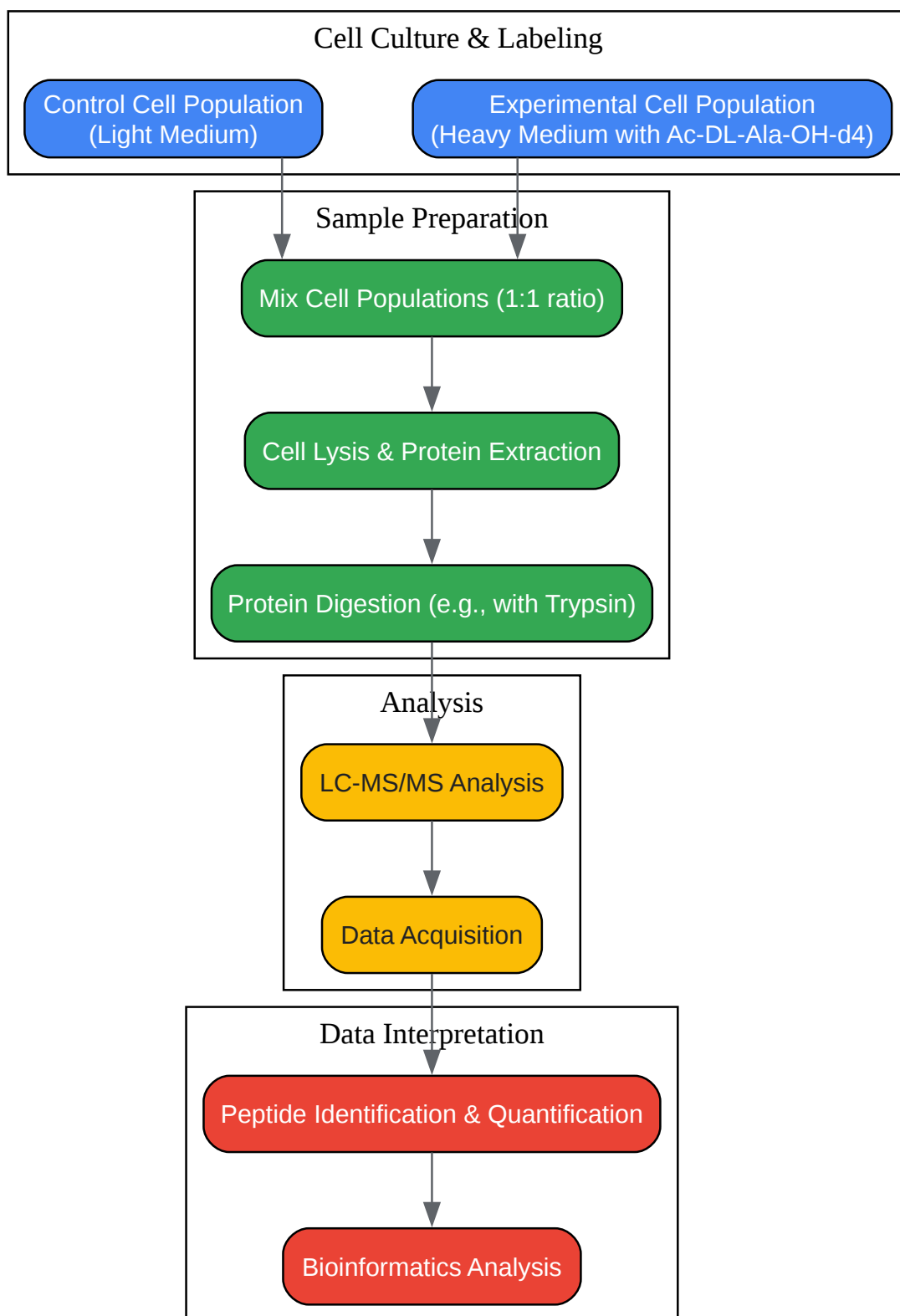
Comparison of Applications: Ac-DL-Ala-OH vs. Ac-DL-Ala-OH-d₄

The introduction of deuterium atoms into N-Acetyl-DL-alanine opens up a range of applications primarily centered around its use as an internal standard and a tracer in metabolic studies.

Application Area	Ac-DL-Ala-OH (Non-labeled)	Ac-DL-Ala-OH-d4 (Deuterated)
Peptide Synthesis	Serves as a building block for creating peptides with specific sequences.	Can be incorporated into peptides to serve as a mass-shifted internal standard for quantifying the non-labeled peptide.
Neuroscience	Used in studies to understand neurotransmitter functions and pathways.	Could be used to trace the metabolic fate of alanine and its derivatives in neurological systems.
Metabolic Studies	Can be used as a substrate to study enzyme kinetics and metabolic pathways.	Acts as a tracer to follow the incorporation and turnover of alanine in proteins and other metabolites, providing quantitative data on metabolic flux. [1] [2]
Quantitative Analysis	Can be quantified using standard analytical techniques.	Serves as an ideal internal standard for mass spectrometry-based quantification of endogenous Ac-DL-Ala-OH, improving accuracy and precision. [1]
Drug Development	May be used in pharmaceutical formulations to enhance solubility or bioavailability.	Can be used in pharmacokinetic studies to differentiate the administered drug from its endogenous counterpart and to study its metabolic stability (the "kinetic isotope effect").

Experimental Workflow: Quantitative Proteomics using Stable Isotope Labeling

One of the primary applications for deuterated amino acids is in quantitative proteomics, often using techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).^{[3][4][5][6][7]} The following diagram illustrates a general workflow for a SILAC-based experiment where a deuterated amino acid like **Ac-DL-Ala-OH-d4** could be utilized.



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General workflow for a quantitative proteomics experiment using stable isotope labeling.

Detailed Experimental Protocol for SILAC

- Cell Culture and Labeling: Two populations of cells are cultured. One is grown in a standard "light" medium, while the other is grown in a "heavy" medium where a standard amino acid is replaced with its deuterated counterpart (e.g., **Ac-DL-Ala-OH-d4**). The cells are cultured for a sufficient number of doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.[3][5]
- Sample Preparation:
 - The "light" and "heavy" cell populations are mixed in a 1:1 ratio based on cell number or protein concentration.
 - The mixed cells are lysed, and the total protein is extracted.
 - The extracted proteins are digested into smaller peptides using a protease, most commonly trypsin.
- LC-MS/MS Analysis: The resulting peptide mixture is separated using liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer detects pairs of chemically identical peptides that differ in mass due to the isotopic label.
- Data Analysis and Interpretation:
 - The mass spectra are analyzed to identify the peptide sequences and to determine the ratio of the "heavy" to "light" forms of each peptide.
 - This ratio directly reflects the relative abundance of the corresponding protein in the two cell populations.
 - Bioinformatics tools are then used to identify statistically significant changes in protein expression between the control and experimental conditions.

In conclusion, while specific comparative performance data for **Ac-DL-Ala-OH-d4** is not readily available in published literature, its value as a research tool is clear. Based on the established applications of deuterated compounds, **Ac-DL-Ala-OH-d4** is a powerful reagent for researchers

in proteomics, metabolomics, and drug development, enabling precise and accurate quantification and tracing of biological molecules.

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